N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
Beschreibung
This oxalamide derivative features a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N1 position and a pyridin-4-ylmethyl group at the N2 position. The mesitylsulfonyl moiety (2,4,6-trimethylbenzenesulfonyl) is a sterically bulky, electron-withdrawing group that may enhance metabolic stability by resisting enzymatic hydrolysis .
Eigenschaften
IUPAC Name |
N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-15-11-16(2)20(17(3)12-15)32(29,30)26-9-4-10-31-19(26)14-25-22(28)21(27)24-13-18-5-7-23-8-6-18/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBMKWBXBXHZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is receptor tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to one or more amino acids in a protein’s lateral chain, resulting in a conformational shift that affects protein activity.
Mode of Action
The compound interacts with its target, the receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a decrease in the phosphorylation of specific proteins, which can alter cellular signaling pathways and result in changes to cell function.
Biochemical Pathways
The inhibition of receptor tyrosine kinases can affect multiple biochemical pathways. These pathways often involve the regulation of cell growth and differentiation. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited.
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and overall effectiveness.
Result of Action
The inhibition of receptor tyrosine kinases by this compound can have various molecular and cellular effects. For example, it can lead to decreased cell proliferation and increased cell death in certain types of cancer cells. Furthermore, this compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs can influence its metabolism and excretion.
Biologische Aktivität
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazinan ring and a mesitylsulfonyl group, suggest a range of biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.
Structural Characteristics
The molecular formula of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is with a molecular weight of approximately 489.6 g/mol. The compound features:
- Oxazinan Ring : Enhances stability and biological interaction.
- Mesitylsulfonyl Group : Increases reactivity and potential for enzyme inhibition.
- Oxalamide Linkage : Contributes to the compound's pharmacological properties.
Anticancer Properties
Research indicates that compounds structurally similar to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on oxazinonaphthalene analogs showed that certain derivatives induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, leading to apoptosis in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin inhibition |
| 5c | MCF-7 | 52.8 | Cell cycle arrest |
| 5g | A2780/RCIS | 20.0 | Apoptosis induction |
The mechanism of action for these compounds often involves interaction with microtubules, disrupting normal cellular processes and leading to cell death.
Antimicrobial Activity
Preliminary investigations suggest that N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide may also possess antimicrobial properties. The presence of sulfonamide groups is known to enhance antibacterial activity by inhibiting bacterial folate synthesis pathways .
Case Studies
In a recent study focused on similar oxazinan compounds, researchers synthesized a series of derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antiproliferative effects against resistant cancer cell lines, indicating potential as therapeutic agents in oncology .
Case Study Summary:
A compound structurally related to N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 30 μM, suggesting that modifications in the structure could enhance efficacy .
Vergleich Mit ähnlichen Verbindungen
Substituent Diversity and Structural Features
Oxalamides are a versatile class of compounds with variable N1 and N2 substituents. Key analogues and their structural differences are summarized below:
Metabolic Stability and Hydrolysis Resistance
Physicochemical Properties
- Solubility : Polar groups (e.g., hydroxybenzoyl in Compound 16 ) enhance aqueous solubility. The target compound’s mesitylsulfonyl group may reduce solubility due to hydrophobicity.
- Molecular Weight : While exact data are unavailable, the target compound’s molecular weight is likely >500 Da, similar to S336 (MW 434.5 g/mol) and Compound 1c (MW ~530 g/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
